2-Tert-butylpyrrolidine hydrochloride

Description

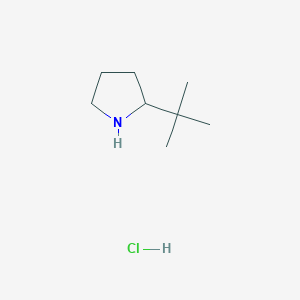

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tert-butylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKNWIGPRCWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558478-78-7 | |

| Record name | 2-tert-butylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-tert-butylpyrrolidine Hydrochloride

Introduction

In the landscape of modern synthetic and medicinal chemistry, chiral pyrrolidine scaffolds are of paramount importance. They form the core of numerous pharmaceuticals, catalysts, and advanced materials. Among these, 2-tert-butylpyrrolidine and its derivatives stand out due to the steric influence of the bulky tert-butyl group, which can impart unique stereochemical control in asymmetric synthesis and modulate biological activity. This guide focuses on the hydrochloride salt of this key building block, 2-tert-butylpyrrolidine hydrochloride (CAS No. 558478-78-7).[1][2][3]

The conversion of the parent amine to its hydrochloride salt is a critical step in drug development and chemical synthesis. This process enhances stability, improves handling characteristics, and often increases solubility in aqueous media. For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of this salt is not merely academic; it is a fundamental prerequisite for its effective use. These properties dictate everything from storage conditions and shelf-life to its behavior in reaction mixtures and formulation protocols.

This document provides a comprehensive overview of the core physical properties of 2-tert-butylpyrrolidine hydrochloride, supported by detailed experimental protocols for their verification. The aim is to equip the scientific community with the necessary data and methodological insights to confidently integrate this valuable compound into their research and development workflows.

Core Physical and Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers and properties. These data points are crucial for everything from stoichiometric calculations to regulatory submissions. The properties of 2-tert-butylpyrrolidine hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-tert-butylpyrrolidine hydrochloride | [1][2] |

| CAS Number | 558478-78-7 | [1][2][3] |

| Molecular Formula | C₈H₁₈ClN | [3] |

| Molecular Weight | 163.69 g/mol | [3] |

| Physical Form | Solid | [1] |

| Typical Purity | 95% - ≥98% | [1][2][3][4] |

| Canonical SMILES | CC(C)(C)C1CCCN1.Cl | [2][3] |

| InChI | 1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | [1][2] |

| InChI Key | AAOKNWIGPRCWII-UHFFFAOYSA-N | [1][2][4] |

| Storage Conditions | Room temperature, inert atmosphere, keep dry and cool | [1][3][4] |

Computational Data Insights

Computational models provide valuable predictions for a compound's behavior, particularly in biological systems.

| Parameter | Value | Significance | Source(s) |

| LogP | 2.2063 | Predicts partitioning between octanol and water; an indicator of lipophilicity. | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Relates to hydrogen bonding potential and is often used to predict cell permeability. | [3] |

| Hydrogen Bond Donors | 1 | [3] | |

| Hydrogen Bond Acceptors | 1 | [3] |

Experimental Determination of Key Physical Properties

While supplier and database information is essential, experimental verification is the cornerstone of scientific integrity. The following section details the methodologies for determining critical physical properties that are not always publicly reported, such as melting point and solubility.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization of a new batch of 2-tert-butylpyrrolidine hydrochloride, ensuring its identity, purity, and suitability for downstream applications.

Sources

An In-depth Technical Guide to 2-tert-butylpyrrolidine Hydrochloride: Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of 2-tert-butylpyrrolidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical structure, explore robust analytical methodologies for its characterization, and discuss its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space, a crucial factor in designing molecules with high target specificity and improved pharmacological profiles.[2] The introduction of a sterically demanding tert-butyl group at the 2-position of the pyrrolidine ring imparts unique conformational constraints and lipophilicity, making 2-tert-butylpyrrolidine a valuable synthon for modulating the properties of drug candidates.[3][4] This guide will focus on the hydrochloride salt form, which is often preferred for its improved stability and handling characteristics.

Chemical Structure and Properties

2-tert-butylpyrrolidine hydrochloride is the salt formed from the reaction of the basic 2-tert-butylpyrrolidine with hydrochloric acid.

Molecular Formula: C₈H₁₈ClN[5]

Molecular Weight: 163.69 g/mol [5][6]

Chemical Structure:

Caption: Chemical structure of 2-tert-butylpyrrolidine hydrochloride.

Physicochemical Properties:

The hydrochloride salt is typically a solid at room temperature, with storage recommended in an inert atmosphere to maintain its integrity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClN | [5] |

| Molecular Weight | 163.69 | [5][6] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature | [6] |

| Purity | ≥95-98% (typical) | [5][6] |

| SMILES | Cl.CC(C)(C)C1CCCN1 | [5] |

| InChI Key | AAOKNWIGPRCWII-UHFFFAOYSA-N | [6] |

Synthesis and Chirality

The synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry. Asymmetric synthesis is of particular importance, as the stereochemistry at the 2-position can significantly impact biological activity. One notable method involves the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine, which allows for the creation of chiral 2-substituted pyrrolidines in a controlled manner.[7]

The presence of a chiral center at the 2-position means that 2-tert-butylpyrrolidine exists as a pair of enantiomers, (R)- and (S)-2-tert-butylpyrrolidine. The separation and analysis of these enantiomers are critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of 2-tert-butylpyrrolidine hydrochloride. This typically involves a combination of spectroscopic and chromatographic techniques.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties | MDPI [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Tert-butyl)pyrrolidine hydrochloride | 558478-78-7 [sigmaaldrich.com]

- 7. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of the 2-tert-butylpyrrolidine Scaffold

An In-depth Technical Guide to 2-tert-butylpyrrolidine hydrochloride

This guide provides a comprehensive technical overview of 2-tert-butylpyrrolidine hydrochloride (CAS Number: 558478-78-7), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, applications in asymmetric synthesis, and essential safety protocols, offering field-proven insights beyond standard data sheets.

2-tert-butylpyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence is due to several key factors:

-

Stereochemical Richness: The saturated, non-planar nature of the pyrrolidine ring allows for up to four stereogenic centers, enabling precise three-dimensional exploration of chemical space.[1] This is critical for achieving specific and high-affinity interactions with biological targets.

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor, contributing to the molecule's solubility and binding characteristics.

-

Synthetic Versatility: The pyrrolidine scaffold can be readily synthesized and functionalized.[1]

The introduction of a bulky tert-butyl group at the 2-position imparts unique steric properties. This group acts as a powerful stereodirecting element, making 2-tert-butylpyrrolidine and its derivatives valuable as chiral auxiliaries or as complex building blocks in the synthesis of enantiomerically pure compounds.[3][4][5] In an era of drug discovery focused on "escaping flatland," moving from two-dimensional aromatic structures to more complex, sp³-hybridized molecules, scaffolds like this are of increasing importance.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data for 2-tert-butylpyrrolidine hydrochloride is summarized below.

| Property | Value | Source(s) |

| CAS Number | 558478-78-7 | [6][7][8][9][10] |

| Molecular Formula | C₈H₁₈ClN | [7] |

| Molecular Weight | 163.69 g/mol | [6][7][8] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% - 98% | [6][7][8] |

| Storage Conditions | Inert atmosphere, room temperature, keep dry and cool. | [6][7][8] |

| InChI Key | AAOKNWIGPRCWII-UHFFFAOYSA-N | [6][8][10] |

| SMILES | CC(C)(C)C1CCCN1.Cl | [7][10] |

Synthesis and Asymmetric Control

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a key challenge in organic chemistry. The value of compounds like 2-tert-butylpyrrolidine lies in their ability to control stereochemistry.

General Synthetic Strategy

A robust method for the asymmetric synthesis of 2-substituted pyrrolidines involves the use of a chiral sulfinamide auxiliary. A general, high-yield pathway proceeds in three main steps:

-

Imine Formation: An aldehyde is condensed with a chiral auxiliary, such as N-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

-

Diastereoselective Addition: A Grignard or organolithium reagent is added to the imine. The chiral auxiliary sterically blocks one face of the C=N double bond, directing the nucleophile to the opposite face and creating a new stereocenter with high diastereoselectivity.

-

Deprotection and Cyclization: The sulfinamide auxiliary is removed under acidic conditions, which simultaneously triggers the cyclization of the resulting amine onto an appropriately placed leaving group to form the pyrrolidine ring.

This approach is highly valued because the chiral auxiliary is recoverable and effectively transfers its chirality to the final product.[4][11]

Analytical Characterization: A Practical Guide

Confirming the identity and purity of 2-tert-butylpyrrolidine hydrochloride requires a multi-technique approach. Below are the expected analytical signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The spectrum is characterized by a prominent singlet in the upfield region (around 1.0-1.2 ppm) corresponding to the nine equivalent protons of the tert-butyl group. This signal is exceptionally sharp and intense due to the rapid rotation around the C-C bonds.[12] The protons on the pyrrolidine ring will appear as a series of complex multiplets between approximately 1.5 and 3.5 ppm. The proton at the C2 position, adjacent to both the nitrogen and the tert-butyl group, will likely be a multiplet in the 3.0-3.5 ppm range. The N-H protons of the hydrochloride salt will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

-

¹³C NMR: The spectrum will show a quaternary carbon and a methyl carbon signal for the tert-butyl group. The four carbons of the pyrrolidine ring will have distinct signals, with the C2 carbon being the most downfield of the ring carbons due to its proximity to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule. For 2-tert-butylpyrrolidine (as the free base), the Electron Ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 127, corresponding to the molecular weight of the free base (C₈H₁₇N).[13][14]

-

Major Fragmentation: A very prominent peak at m/z = 70. This corresponds to the loss of the tert-butyl radical ([M - 57]⁺), which is a highly favorable fragmentation pathway due to the stability of the tertiary radical. This is a key diagnostic peak for this structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-tert-butylpyrrolidine hydrochloride is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A broad and strong absorption in the region of 2700-3300 cm⁻¹ is characteristic of the ammonium salt (R₂NH₂⁺).

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the aliphatic C-H bonds in the tert-butyl and pyrrolidine groups.[15]

-

C-H Bending: Medium intensity bands around 1370-1470 cm⁻¹ due to the bending vibrations of the CH₂, and CH₃ groups.

-

C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.

| Analytical Technique | Expected Signatures |

| ¹H NMR | Singlet (~1.1 ppm, 9H, t-Bu); Multiplets (~1.5-3.5 ppm, 7H, ring); Broad singlet (N-H) |

| ¹³C NMR | Signals for 6 unique carbons (2 for t-Bu, 4 for pyrrolidine ring) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 127 (free base); Major fragment at m/z 70 ([M-57]⁺) |

| FT-IR (cm⁻¹) | 2700-3300 (N-H stretch, broad), 2850-2960 (C-H stretch), 1370-1470 (C-H bend) |

Applications in Asymmetric Synthesis and Drug Discovery

The primary application of chiral molecules like 2-tert-butylpyrrolidine hydrochloride is in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Chiral Building Block

The compound can be directly incorporated as a structural component into a larger target molecule. Its defined stereochemistry serves as a foundation upon which further complexity is built. The pyrrolidine ring is a key feature in many classes of drugs, including antivirals, neurokinin receptor antagonists, and enzyme inhibitors.[2]

Chiral Auxiliary

A more sophisticated application is its use as a chiral auxiliary. In this role, the molecule is temporarily attached to an achiral substrate to guide a stereoselective reaction. The bulky tert-butyl group provides a highly effective steric shield, forcing an incoming reagent to attack from the less hindered face.[4] After the desired stereocenter has been created, the auxiliary is cleaved off and can often be recovered and reused. This process is a cornerstone of modern synthetic chemistry for producing optically active compounds.[5][11][16]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. 2-tert-butylpyrrolidine hydrochloride is classified as an irritant.

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[6][17][18] H319: Causes serious eye irritation.[6][17][18] H335: May cause respiratory irritation.[6] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[17][18][19]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][19]

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[17]

Storage

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from incompatible materials.[7][8]

Conclusion

2-tert-butylpyrrolidine hydrochloride is more than just a chemical reagent; it is a sophisticated tool for controlling molecular architecture. Its sterically demanding tert-butyl group, combined with the versatile and biologically relevant pyrrolidine scaffold, provides chemists with a reliable means to introduce chirality and build complex, three-dimensional molecules. A firm grasp of its synthesis, analytical properties, and safe handling is essential for any researcher looking to leverage its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. [Link]

-

Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de. [Link]

-

Asymmetric Synthesis. University of Nairobi. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

2-(Tert-butyl)pyrrolidine hydrochloride | 558478-78-7. MilliporeSigma. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

-

2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. MDPI. [Link]

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. [Link]

-

2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC. [Link]

-

2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Chemical Properties of 2-Butyl-pyrrolidine (CAS 3446-98-8). Cheméo. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Rsc.org. [Link]

-

2-Pyrrolidinone, 1-butyl- | C8H15NO. PubChem. [Link]

-

2,5-Pyrrolidinedione, 1-butyl-. NIST WebBook. [Link]

-

FT-IR spectrum of tert-butyl.... ResearchGate. [Link]

-

2-Butyl-pyrrolidine. NIST WebBook. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(tert-Butyl)pyrrolidine hydrochloride | 558478-78-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-(Tert-butyl)pyrrolidine hydrochloride | 558478-78-7 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Butyl-pyrrolidine (CAS 3446-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 2-Butyl-pyrrolidine [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-tert-butylpyrrolidine Hydrochloride

Introduction: The Significance of Chiral 2-Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric catalysis, appearing in numerous pharmaceuticals and chiral ligands.[1] Specifically, enantiomerically pure 2-substituted pyrrolidines, such as (S)-2-tert-butylpyrrolidine, are crucial building blocks for the development of novel therapeutic agents and are utilized as organocatalysts. The tert-butyl group, with its significant steric bulk, imparts unique conformational constraints and properties to the pyrrolidine ring, making its stereocontrolled synthesis a topic of considerable interest for researchers and drug development professionals.

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of (S)-2-tert-butylpyrrolidine hydrochloride. The core of this strategy lies in the application of a chiral auxiliary, specifically (S)-tert-butanesulfinamide, which directs the stereochemical outcome of the key cyclization step with a high degree of fidelity.

Strategic Approach: Chiral Auxiliary-Mediated Synthesis

The synthesis of enantiomerically pure amines and their derivatives is a cornerstone of modern organic chemistry. Among the various methodologies, the use of chiral auxiliaries offers a robust and reliable approach. For the synthesis of chiral 2-substituted pyrrolidines, N-tert-butanesulfinamide has emerged as a particularly effective chiral auxiliary.[2][3] This is due to its commercial availability in both enantiomeric forms, its ability to direct nucleophilic additions with high diastereoselectivity, and its straightforward removal under acidic conditions.[4]

The synthetic pathway detailed herein follows a three-step sequence:

-

Formation of the N-tert-butanesulfinyl Ketimine: Condensation of a γ-chloro ketone with (S)-tert-butanesulfinamide to generate the key chiral intermediate.

-

Diastereoselective Reductive Cyclization: Intramolecular cyclization and reduction of the ketimine, where the stereochemistry is controlled by the chiral auxiliary and the choice of reducing agent.

-

Deprotection: Removal of the sulfinyl group to yield the target (S)-2-tert-butylpyrrolidine as its hydrochloride salt.

This approach is highly adaptable and has been successfully applied to a range of 2-substituted pyrrolidines with various aromatic and aliphatic groups.[5]

Visualizing the Synthesis Pathway

Caption: Synthetic pathway for (S)-2-tert-butylpyrrolidine hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of (S,E)-1-Chloro-5,5-dimethyl-hexan-2-one N-tert-butanesulfinyl Imine

This initial step involves the condensation of the appropriate γ-chloro ketone with (S)-tert-butanesulfinamide. Titanium(IV) ethoxide is a commonly used Lewis acid and water scavenger for this transformation.[2]

Experimental Protocol:

-

To a solution of 1-chloro-5,5-dimethylhexan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 M) is added (S)-(-)-2-methyl-2-propanesulfinamide ((S)-tert-butanesulfinamide, 1.05 eq).

-

Titanium(IV) ethoxide (2.0 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to 60 °C and stirred for 12-16 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.

-

The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the (S,E)-γ-chloro-N-tert-butanesulfinyl ketimine.

| Parameter | Value |

| Reactants | 1-chloro-5,5-dimethylhexan-2-one, (S)-tert-butanesulfinamide |

| Reagent | Titanium(IV) ethoxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 60 °C |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Part 2: Diastereoselective Reductive Cyclization to (S,S)-N-tert-Butanesulfinyl-2-tert-butylpyrrolidine

The stereochemical outcome of the reductive cyclization is critically dependent on the choice of the reducing agent. To obtain the (S,S)-diastereomer, which will lead to the desired (S)-enantiomer of the final product, a combination of diisobutylaluminium hydride (DIBAL-H) and a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is employed.[5]

Experimental Protocol:

-

A solution of the (S,E)-γ-chloro-N-tert-butanesulfinyl ketimine (1.0 eq) in anhydrous toluene (0.2 M) is cooled to -78 °C under an inert atmosphere.

-

A solution of lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 2.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) is then added dropwise, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

The reaction is quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

The mixture is allowed to warm to room temperature and stirred vigorously until the layers separate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield (S,S)-N-tert-butanesulfinyl-2-tert-butylpyrrolidine.

| Parameter | Value |

| Starting Material | (S,E)-γ-Chloro-N-tert-butanesulfinyl Ketimine |

| Reagents | DIBAL-H, LiHMDS |

| Solvent | Anhydrous Toluene |

| Temperature | -78 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 87-98%[5] |

| Diastereoselectivity | >99:1[5] |

Part 3: Deprotection to (S)-2-tert-butylpyrrolidine Hydrochloride

The final step is the removal of the N-tert-butanesulfinyl protecting group under acidic conditions to afford the desired product as its hydrochloride salt. This is typically a clean and high-yielding transformation.[6]

Experimental Protocol:

-

The purified (S,S)-N-tert-butanesulfinyl-2-tert-butylpyrrolidine (1.0 eq) is dissolved in methanol (0.2 M).

-

A solution of 4 N HCl in 1,4-dioxane (4.0 eq) is added to the solution at room temperature.

-

The mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, collected by filtration, and washed with diethyl ether to afford (S)-2-tert-butylpyrrolidine hydrochloride as a white solid.

| Parameter | Value |

| Starting Material | (S,S)-N-tert-Butanesulfinyl-2-tert-butylpyrrolidine |

| Reagent | 4 N HCl in 1,4-Dioxane |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 1 hour |

| Typical Yield | Quantitative[5] |

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the reductive cyclization step is a consequence of the directing effect of the chiral N-tert-butanesulfinyl group. The proposed mechanism involves the coordination of the reducing agent to the sulfinyl oxygen, leading to a chair-like six-membered transition state. The bulky tert-butyl group on the sulfinamide effectively shields one face of the C=N bond, directing the hydride delivery from the less hindered face. The use of DIBAL-H in the presence of LiHMDS favors an open transition state, leading to the formation of the (S,S)-diastereomer.[5]

Caption: Proposed mechanism for stereochemical control.

Conclusion and Future Perspectives

The synthesis pathway detailed in this guide provides a reliable and highly stereoselective method for the preparation of (S)-2-tert-butylpyrrolidine hydrochloride. The use of N-tert-butanesulfinamide as a chiral auxiliary is a cornerstone of this approach, offering excellent control over the stereochemical outcome. This methodology is not only applicable to the synthesis of the title compound but can also be adapted for the preparation of a wide array of other enantioenriched 2-substituted pyrrolidines.

For researchers and professionals in drug development, this guide serves as a practical and scientifically grounded resource for accessing a key chiral building block. Further optimization of reaction conditions, such as exploring alternative reducing agents or solvent systems, may lead to even more efficient and scalable processes.

References

-

Alonso, F., & Moglie, Y. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1238–1296. [Link]

-

Reddy, L. R., Das, S. G., Liu, Y., & Prashad, M. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. The Journal of Organic Chemistry, 75(7), 2236–2246. [Link]

- Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46.

-

Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(2), 222-224. [Link]

-

Brinner, K. M., & Ellman, J. A. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 3(11), 2109-2113. [Link]

- Sun, G., et al. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method.

- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.

- Chen, D., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3620-3702.

- Prashad, M. (2011). Process for synthesis of 2-substituted pyrrolidines and piperadines. WO2011103263A2.

-

White Rose eTheses Online. (2018). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

Sources

- 1. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomeric Purity of (R)-2-tert-butylpyrrolidine hydrochloride

Introduction

In the landscape of modern pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral molecules is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and catalytic properties.[1][2] (R)-2-tert-butylpyrrolidine hydrochloride, a key chiral building block and ligand, is no exception. Its utility in the synthesis of high-value compounds necessitates robust and reliable analytical methodologies to ensure its enantiomeric purity. This guide provides a comprehensive overview of the state-of-the-art techniques for the determination of the enantiomeric excess (e.e.) of (R)-2-tert-butylpyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals.

The significance of enantiomeric purity cannot be overstated. In pharmaceutical applications, one enantiomer may possess the desired therapeutic effect while the other could be inactive or even elicit adverse effects.[1] Similarly, in asymmetric catalysis, the enantiopurity of a chiral ligand or auxiliary directly influences the stereochemical outcome of the reaction it mediates.[3] Therefore, the accurate quantification of the enantiomeric composition of (R)-2-tert-butylpyrrolidine hydrochloride is a critical quality control parameter.

This technical guide delves into the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will explore the underlying principles, provide field-proven insights, and present detailed, step-by-step protocols that form a self-validating system for ensuring scientific integrity.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[4] The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).

A. Direct Chiral HPLC on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase.

Experimental Protocol: Direct Chiral HPLC

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA) to improve peak shape and reduce tailing of the amine. A typical starting point is n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v). The optimal ratio should be determined empirically.[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve (R)-2-tert-butylpyrrolidine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

-

Causality Behind Experimental Choices:

-

The use of a basic modifier like DEA is crucial when analyzing amines on silica-based CSPs to prevent strong interactions with residual silanol groups, which can lead to poor peak shape and low resolution.[6]

-

Polysaccharide-based CSPs are chosen for their proven track record in resolving a wide variety of chiral compounds, including cyclic amines.

B. Indirect Chiral HPLC via Derivatization

In cases where direct separation is challenging, an indirect approach involving derivatization with a chiral derivatizing agent (CDA) can be employed. This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral stationary phase.[6] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common CDA for primary and secondary amines.[7]

Experimental Protocol: Indirect Chiral HPLC

-

Derivatization Procedure:

-

Dissolve a known amount of 2-tert-butylpyrrolidine hydrochloride in a suitable solvent (e.g., acetone/water mixture).

-

Add a solution of Marfey's reagent in acetone.

-

Add a weak base (e.g., sodium bicarbonate) and heat the mixture to facilitate the reaction.

-

After the reaction is complete, neutralize the solution and extract the diastereomeric derivatives.

-

-

Instrumentation:

-

Standard HPLC system with a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm (the chromophore of the derivative).

-

Visualization of HPLC Workflow

Caption: Workflow for direct and indirect chiral HPLC analysis.

II. Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC.[8] Similar to HPLC, both direct and indirect methods can be employed. Given the volatility of 2-tert-butylpyrrolidine, direct analysis on a chiral GC column is often feasible, potentially after derivatization to improve chromatographic performance.

A. Direct Chiral GC Analysis

Direct chiral GC analysis utilizes a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[9]

Experimental Protocol: Direct Chiral GC

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Autosampler for reproducible injections.

-

-

Chromatographic Conditions:

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-L-Val).[10]

-

Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

-

Sample Preparation:

-

The free base of 2-tert-butylpyrrolidine is required for GC analysis. This can be achieved by neutralizing the hydrochloride salt with a base and extracting the free amine into an organic solvent.

-

Dissolve the extracted free amine in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

-

B. Indirect Chiral GC via Derivatization

To enhance volatility and improve peak shape, derivatization with an achiral reagent is often beneficial.[11] The resulting derivatives are then separated on a chiral GC column.

Experimental Protocol: Indirect Chiral GC

-

Derivatization Procedure:

-

Chromatographic Conditions:

-

The same instrumentation and a similar chiral column as in the direct method are used. The oven temperature program may need to be adjusted based on the volatility of the derivative.

-

Visualization of GC Workflow

Caption: General workflow for chiral GC analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), provides a powerful and convenient method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of otherwise equivalent signals in the NMR spectrum.

A. Enantiomeric Purity Determination using Chiral Solvating Agents

For secondary amines like 2-tert-butylpyrrolidine, acidic CSAs such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or (18-Crown-6)-2,3,11,12-tetracarboxylic acid are effective.[13] The interaction between the CSA and the amine leads to the formation of diastereomeric salts, which exhibit distinct chemical shifts.

Experimental Protocol: NMR with Chiral Solvating Agent

-

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Accurately weigh a sample of 2-tert-butylpyrrolidine hydrochloride into an NMR tube.

-

Add a solution of the chiral solvating agent (e.g., (R)-BNP) in a deuterated solvent (e.g., CDCl₃ or CD₃OD) to the NMR tube. A slight molar excess of the CSA is often beneficial.

-

Gently shake the tube to ensure thorough mixing.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution proton (¹H) NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

-

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

-

Integrate the areas of these two signals.

-

Calculate the enantiomeric excess using the same formula as for HPLC.

-

Causality Behind Experimental Choices:

-

The choice of a chiral solvating agent is critical and depends on the functional groups of the analyte. Acidic CSAs are particularly effective for basic amines due to the formation of well-defined diastereomeric salts.[13]

-

A high-field NMR spectrometer is recommended to maximize the chemical shift differences between the diastereomeric signals, leading to better resolution and more accurate integration.

Visualization of NMR Workflow

Caption: Workflow for enantiomeric excess determination by NMR.

IV. Data Presentation and Summary

To facilitate easy comparison of the analytical techniques, the key parameters are summarized in the table below.

| Technique | Method | Stationary/Solvating Agent | Typical Mobile Phase/Carrier Gas | Detection | Advantages | Disadvantages |

| HPLC | Direct | Polysaccharide-based CSP | n-Hexane/Isopropanol/DEA | UV | Broad applicability, high resolution | Can require method development |

| HPLC | Indirect | Achiral C18 | Acetonitrile/Water/TFA | UV | Uses standard columns | Requires derivatization step |

| GC | Direct | Cyclodextrin-based CSP | Helium/Hydrogen | FID/MS | High efficiency, sensitive | Requires volatile and thermally stable analyte |

| GC | Indirect | Cyclodextrin-based CSP | Helium/Hydrogen | FID/MS | Improved peak shape and volatility | Requires derivatization step |

| NMR | CSA | (R)-BNP, Crown Ether | Deuterated Solvent (e.g., CDCl₃) | ¹H NMR | Rapid, no separation needed | Lower sensitivity, requires pure sample |

V. Conclusion

The determination of the enantiomeric purity of (R)-2-tert-butylpyrrolidine hydrochloride is a critical step in ensuring its quality and suitability for its intended applications in pharmaceutical synthesis and asymmetric catalysis. This technical guide has provided a comprehensive overview of the primary analytical techniques—chiral HPLC, chiral GC, and NMR spectroscopy with chiral solvating agents—that can be employed for this purpose.

The choice of the most appropriate method will depend on several factors, including the available instrumentation, the required level of sensitivity, and the sample matrix. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately assess the enantiomeric purity of (R)-2-tert-butylpyrrolidine hydrochloride, thereby ensuring the integrity and success of their scientific endeavors.

VI. References

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (URL not available)

-

Chiral NMR Discrimination of Secondary Amines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Organic Letters. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (URL not available)

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]

-

Chapter 5: A Brief Overview of the Chiral Agents. Books. (URL not available)

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL not available)

-

NMR Chiral solvating agents. ResearchGate. [Link]

-

Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (URL not available)

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing. RSC Publishing. [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL not available)

-

3.1. Determination of Enantiomeric Purity by Direct Methods. (URL not available)

-

Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

-

GC Derivatization. (URL not available)

-

A Guide to the Analysis of Chiral Compounds by GC. (URL not available)

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. [Link]

-

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

-

CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (URL not available)

-

The Aryl‐Pyrrolidine‐ tert ‐Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions. ResearchGate. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. gcms.cz [gcms.cz]

- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

2-tert-butylpyrrolidine hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-tert-Butylpyrrolidine Hydrochloride in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

2-tert-Butylpyrrolidine hydrochloride is a chiral amine salt of significant interest in modern synthetic chemistry, particularly as a building block and catalyst in asymmetric synthesis. Its robust pyrrolidine scaffold, combined with the sterically demanding tert-butyl group, imparts unique properties valuable in the development of novel pharmaceutical agents and fine chemicals. For the research scientist and drug development professional, a comprehensive understanding of this compound's solubility is not merely academic; it is a cornerstone of process development, enabling critical decisions in reaction design, solvent screening, purification strategies (crystallization), and formulation.

This guide provides a deep dive into the physicochemical principles governing the solubility of 2-tert-butylpyrrolidine hydrochloride. We will move beyond simple data points to explore the underlying intermolecular forces at play, offer a predictive framework for solubility in various solvent classes, and provide a rigorous, field-proven protocol for its experimental determination.

Part 1: A Theoretical Framework for Understanding Solubility

The solubility of 2-tert-butylpyrrolidine hydrochloride is fundamentally dictated by its structure: it is an ionic salt. The molecule consists of a protonated pyrrolidinium cation and a chloride anion. This ionic nature is the single most important factor determining its behavior in organic solvents. To dissolve, the energy released from the interaction between the ions and the solvent molecules (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice (lattice energy).

Key Physicochemical Drivers:

-

Polarity and "Like Dissolves Like" : As a salt, the compound is extremely polar. Consequently, it will exhibit the highest solubility in polar solvents capable of stabilizing the separated cation and anion. Non-polar solvents, which lack the ability to form strong interactions with ions, will be poor solvents.

-

Intermolecular Interactions : The dissolution process is an interplay of forces.

-

Ion-Dipole Interactions : This is the primary force driving solubility in polar solvents. The positive pole of the solvent's dipole orients towards the chloride anion (Cl⁻), while the negative pole orients towards the protonated amine (R₂NH₂⁺).

-

Hydrogen Bonding : Polar protic solvents (e.g., alcohols) are particularly effective. They can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the N-H group of the cation. Polar aprotic solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors.

-

Van der Waals Forces : The non-polar tert-butyl and pyrrolidine ring structures will have weak London dispersion force interactions with the solvent. In non-polar solvents, these are the only interactions possible, and they are far too weak to overcome the crystal lattice energy.

-

-

Solvent Dielectric Constant (ε) : Solvents with a high dielectric constant are more effective at insulating the separated ions from each other, preventing them from recombining and precipitating out of solution.

The logical relationship between these factors is visualized below.

Caption: Key factors governing the solubility of an ionic compound.

Part 2: Predictive Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Excellent ion-dipole interactions and hydrogen bonding capability to solvate both the cation and anion effectively. Solubility may decrease with increasing alcohol chain length due to reduced overall polarity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to Low | Possess strong dipoles for ion-dipole interactions. However, they lack the ability to donate hydrogen bonds to the chloride anion, making them generally less effective than protic solvents. DMSO and DMF are typically better than MeCN. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | Low polarity and weak dipole moments result in insufficient solvation energy to overcome the crystal lattice. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Low to Insoluble | Although slightly polar, these solvents are poor at solvating ions. Most amines are also incompatible with chloroform and carbon tetrachloride.[1] |

| Hydrocarbons | Hexanes, Toluene, Benzene | Insoluble | Non-polar nature prevents any significant interaction with the ionic salt. |

| Esters & Ketones | Ethyl Acetate, Acetone | Very Low to Insoluble | Moderate polarity is insufficient for effective ion solvation. Primary amines can react with ketones like acetone.[1] |

Part 3: A Self-Validating Protocol for Experimental Solubility Determination

Theoretical prediction is a guide, but empirical data is authoritative. The following protocol describes the isothermal equilibrium method, a gold-standard technique for accurately measuring the solubility of a solid compound in a liquid solvent. The causality behind each step is explained to ensure a self-validating and robust workflow.

Principle:

A supersaturated slurry of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The saturated liquid phase is then separated from the excess solid and its concentration is determined analytically.

Materials and Equipment:

-

2-tert-Butylpyrrolidine hydrochloride (high purity, >98%)[2][3]

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling bath

-

Borosilicate glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and 0.22 µm or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., UV, ELSD, or MS) for quantification

Step-by-Step Methodology:

-

Preparation of Slurries (Trustworthiness through Excess):

-

Action: To a series of labeled vials, add a known volume or mass of the chosen solvent (e.g., 5.0 mL). Add an excess amount of 2-tert-butylpyrrolidine hydrochloride to each vial.

-

Causality: Adding a clear excess of solid is critical to ensure that the solution becomes saturated and that a solid phase remains at equilibrium. This is the only way to guarantee the measured concentration represents the true solubility limit.

-

-

Equilibration (Achieving a Stable State):

-

Action: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the slurries at a constant temperature (e.g., 25.0 °C) for a prolonged period (24-48 hours is typical).

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system has reached a thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Preliminary time-course studies can be run to confirm the minimum time required to reach a stable concentration.

-

-

Phase Separation (Isolating the Saturated Solution):

-

Action: After equilibration, allow the vials to stand undisturbed inside the temperature-controlled bath for approximately 2-4 hours. This allows the excess solid to settle.

-

Causality: This step minimizes the amount of solid that needs to be filtered. Keeping the vials at the experimental temperature is crucial to prevent any change in solubility (precipitation or further dissolution) during this settling period.

-

-

Sample Collection and Filtration (Ensuring Purity of the Liquid Phase):

-

Action: Carefully draw the supernatant (the clear liquid layer) into a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean, pre-weighed vial.

-

Causality: Filtration removes all undissolved solid particles. A sample contaminated with solid would lead to a gross overestimation of solubility. Using a syringe filter is a rapid and effective method that minimizes solvent evaporation and temperature fluctuations.

-

-

Quantification (Data Generation):

-

Action: Accurately determine the concentration of the solute in the collected filtrate.

-

Gravimetric Method: Weigh the vial containing the filtrate, then carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid residue is achieved. The solubility is calculated from the mass of the residue and the initial mass or volume of the solvent.

-

Chromatographic Method (HPLC/GC - Preferred): Prepare a precise dilution of the filtrate with a suitable mobile phase or solvent. Analyze this solution using a pre-developed and calibrated HPLC or GC method. The concentration is determined by comparing the peak area to a standard curve.

-

-

Causality: The chromatographic method is generally superior in accuracy and precision, especially for lower solubilities, and is less susceptible to errors from residual solvent or volatile impurities. A proper calibration curve ensures the self-validating nature of the quantification.

-

The entire experimental workflow is visualized in the diagram below.

Caption: Isothermal equilibrium method for solubility determination.

Conclusion

While a definitive, pre-existing database for the solubility of 2-tert-butylpyrrolidine hydrochloride in all common organic solvents is sparse, a robust and actionable understanding can be achieved. By grounding our approach in the fundamental principles of ionic compound solubility—recognizing the dominance of polarity, ion-dipole forces, and hydrogen bonding—we can make highly educated predictions for solvent selection. For authoritative data, this guide provides a rigorous, step-by-step experimental protocol designed for accuracy and reproducibility. This dual approach of theoretical understanding and practical methodology equips the modern scientist with the necessary tools to confidently handle and utilize this important chiral building block in their research and development endeavors.

References

-

SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

-

Chemistry LibreTexts. 3.3.2: Structure and Properties of Amines. [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview. [Link]

Sources

The Mechanism of Action of 2-tert-Butylpyrrolidine Hydrochloride in Asymmetric Organocatalysis

Executive Summary

In the landscape of secondary amine organocatalysis, the design of chiral pyrrolidines dictates the efficiency and stereoselectivity of enamine and iminium activation pathways. While catalysts bearing hydrogen-bonding moieties (e.g., proline) or bulky ether groups (e.g., Jørgensen-Hayashi catalysts) are widely utilized, 2-tert-butylpyrrolidine hydrochloride serves as the quintessential model for purely steric-driven asymmetric induction. This whitepaper provides an in-depth technical analysis of its mechanism of action, the thermodynamic causality behind its stereocontrol, and a self-validating experimental framework for its application in benchmark nitro-Michael additions.

The Paradigm of Steric Shielding in Aminocatalysis

Organocatalytic activation of carbonyl compounds relies on the reversible formation of covalent intermediates. Secondary amines condense with aldehydes or ketones to form either enamines (raising the HOMO to enhance nucleophilicity) or iminium ions (lowering the LUMO to enhance electrophilicity).

The structural genius of 2-tert-butylpyrrolidine lies in its simplicity: a rigid pyrrolidine core flanked by an exceptionally bulky, non-polar tert-butyl group at the C2 position. Unlike proline, which directs incoming electrophiles via hydrogen bonding, 2-tert-butylpyrrolidine operates entirely through steric occlusion. The tert-butyl group acts as an impenetrable physical shield, forcing incoming reagents to approach exclusively from the opposite face of the chiral center.

The Role of the Hydrochloride Pre-Catalyst

Free secondary amines are highly susceptible to oxidative degradation and can participate in unwanted side reactions. Therefore, 2-tert-butylpyrrolidine is deployed as a hydrochloride salt . This is not merely a protective measure; it is a critical mechanistic requirement. When activated in situ with a mild base (such as sodium acetate), the resulting amine/ammonium matrix acts as a proton-shuttle buffer. The formation of the active enamine or iminium species requires the elimination of water from a transient hemiaminal intermediate—a step that is strictly acid-catalyzed. The HCl salt ensures that optimal proton-transfer dynamics are maintained without lowering the pH to a level that would trigger background racemic pathways.

Figure 1: Catalytic cycle of 2-tert-butylpyrrolidine highlighting the nitrocyclobutane intermediate.

Mechanistic Causality: Thermodynamics of Stereocontrol

The efficacy of 2-tert-butylpyrrolidine is rooted in the severe energetic penalties it imposes on unfavorable conformations. To achieve high enantiomeric excess (ee), the catalyst must lock the reactive intermediate into a single, predictable geometry.

Iminium Ion Dynamics

In iminium catalysis, the geometry of the C=N double bond (E vs. Z) dictates the facial exposure of the substrate.1 have established that the Z-iminium isomer of 2-tert-butylpyrrolidine is highly unstable due to steric clashes with the tert-butyl group[1]. This forces the intermediate almost exclusively into the E-conformation, ensuring strict stereofacial discrimination.

The Nitrocyclobutane Intermediate in Enamine Catalysis

For years, the asymmetric nitro-Michael addition (the reaction of an aldehyde enamine with a nitroalkene) was assumed to proceed via an acyclic zwitterionic intermediate. However,2 have proven that the extreme bulk of the tert-butyl group forces the initial zwitterion to rapidly collapse into a transient nitrocyclobutane intermediate[2]. The controlled ring-opening of this cyclobutane is the rate-determining step that ultimately yields the enantioenriched product.

Quantitative Thermodynamic Benchmarks

The following table summarizes the computational free energies that validate the stereochemical rigidity of 2-tert-butylpyrrolidine intermediates:

| Property / Conformer | Free Energy Gap (ΔG°) in vacuo | Free Energy Gap (ΔG°) in water | Causality / Implication |

| Iminium E vs Z Isomer | Z is +2.1 kcal/mol | Z is +1.7 kcal/mol | High geometric purity of the reactive intermediate ensures strict facial selectivity[1]. |

| Iminium C3/C4 Pucker | C3up-C4down is +0.4 kcal/mol | C3up-C4down is +0.5 kcal/mol | Locks the pyrrolidine ring conformation, preventing flexible transition states[1]. |

| Enamine s-trans vs s-cis | s-trans predominates (Keq > 10) | s-trans predominates (Keq > 10) | Extreme steric clash of the tert-butyl group forces the alkene into the s-trans geometry[2]. |

Self-Validating Experimental Protocol: Asymmetric Nitro-Michael Addition

To ensure trustworthiness and reproducibility, experimental workflows utilizing 2-tert-butylpyrrolidine hydrochloride must be designed as self-validating systems. The following protocol for the addition of an aldehyde to β-nitrostyrene integrates in-situ NMR tracking to explicitly verify the presence of the cyclobutane intermediate, ensuring the reaction is proceeding via the correct mechanistic pathway rather than a parasitic background reaction.

Figure 2: Self-validating experimental workflow for asymmetric nitro-Michael additions.

Step-by-Step Methodology

Step 1: Catalyst Activation & Buffer Generation

-

Action: In an NMR tube, dissolve 20 mol% of 2-tert-butylpyrrolidine hydrochloride and 20 mol% of anhydrous sodium acetate (NaOAc) in CDCl₃.

-

Causality: The NaOAc deprotonates the hydrochloride salt to release the active free amine. The resulting acetic acid/acetate matrix acts as the essential proton-shuttle buffer required to catalyze the subsequent dehydration step without triggering racemic background additions.

Step 2: Enamine Formation

-

Action: Add the aldehyde substrate (1.0 equiv) to the mixture at room temperature. Allow 15 minutes for equilibration.

-

Validation: Analyze the ¹H NMR spectrum. The disappearance of the distinct aldehyde proton (~9.5–10.0 ppm) and the emergence of enamine vinylic protons confirm successful activation.

Step 3: Electrophile Addition

-

Action: Cool the reaction vessel strictly to -20°C. Slowly add β-nitrostyrene (1.2 equiv).

-

Causality: Low temperatures are critical. They stabilize the transient cyclobutane intermediate and suppress non-selective, thermodynamically driven background pathways that degrade enantiomeric excess.

Step 4: In-situ NMR Tracking (Self-Validation)

-

Action: Monitor the reaction continuously at -20°C via ¹H NMR.

-

Validation: Look for the distinct multiplet signals characteristic of the fused cyclobutane ring protons (typically emerging between 3.0 and 4.5 ppm)[2]. The detection of these signals confirms that the catalyst's steric bulk has successfully forced the reaction through the highly ordered [2+2]-like cycloaddition pathway.

Step 5: Ring-Opening, Hydrolysis, and Isolation

-

Action: Warm the reaction to room temperature and add water (2.0 equiv).

-

Causality: The addition of water drives the hydrolysis of the final iminium complex, releasing the enantioenriched γ-nitroaldehyde product and regenerating the free amine catalyst. Extract, concentrate, and purify via flash chromatography before determining the ee% via chiral HPLC.

Conclusion

2-tert-butylpyrrolidine hydrochloride is a masterclass in steric design for organocatalysis. By utilizing a massive, non-polar shielding group, it eliminates the unpredictable variables associated with hydrogen-bonding catalysts. The hydrochloride salt form is not merely a convenience but a vital component that establishes the necessary proton-transfer buffer for efficient turnover. By understanding the thermodynamics of its E-iminium preference and its cyclobutane-mediated enamine pathways, researchers can rationally design highly enantioselective transformations with built-in mechanistic validation.

Sources

The Chiral Pyrrolidine Scaffold: History, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern drug discovery, the spatial arrangement of atoms is as critical as the chemical composition itself. As a Senior Application Scientist navigating the complexities of lead optimization, I have consistently observed that the pyrrolidine ring is a privileged structural motif. Its unique combination of conformational flexibility, basicity, and nucleophilicity makes it an ideal scaffold for probing three-dimensional molecular space. This whitepaper provides an in-depth technical analysis of the history, asymmetric synthesis, and pharmaceutical applications of chiral pyrrolidine derivatives, culminating in a self-validating experimental protocol for their synthesis via 1,3-dipolar cycloaddition.

Historical Evolution: The Organocatalysis Revolution

The journey of chiral pyrrolidines from simple natural alkaloids (like L-proline and nicotine) to foundational pillars of asymmetric synthesis is a testament to the evolution of chemical catalysis.

While the use of amino acids as catalysts dates back to 1931, the true breakthrough occurred in 1971 with the Hajos-Parrish-Eder-Sauer-Wiechert reaction. This transformation utilized L-proline to catalyze an intramolecular asymmetric aldol cyclodehydration, yielding a critical steroid intermediate with high enantioselectivity 1.

Despite this early success, the field lay relatively dormant until the year 2000, which sparked the "gold rush" of organocatalysis. Benjamin List, Carlos F. Barbas III, and Richard Lerner demonstrated that L-proline could efficiently catalyze intermolecular asymmetric aldol reactions. Concurrently, David MacMillan coined the term "organocatalysis" and introduced chiral imidazolidinones (a pyrrolidine derivative) for Diels-Alder reactions 1. The success of L-proline is rooted in its ability to form reactive enamine and iminium intermediates, effectively raising the HOMO or lowering the LUMO of the substrate while providing robust stereofacial shielding.

Enamine and iminium activation cycle in L-proline mediated asymmetric organocatalysis.

The Pyrrolidine Scaffold in Pharmaceutical Science

The pyrrolidine nucleus is not merely a synthetic tool; it is a highly sought-after pharmacophore. Its unrestricted ring conformation can be locked by specific substituents, allowing medicinal chemists to fine-tune target binding affinity. Notably, the secondary amine nitrogen of pyrrolidine confers basicity and acts as a prime site for functionalization.

Quantitative Impact in Drug Discovery

The structural versatility of pyrrolidine translates directly into clinical success. The following table summarizes the quantitative impact of this heterocycle in modern pharmacology [[2]]().

| Metric | Value | Scientific Significance |

| FDA-Approved Drugs | 37 | Ranks 1st among the top five most common five-membered non-aromatic nitrogen heterocycles. |

| N-1 Substitution Rate | 92% | Highlights the nucleophilicity of the pyrrolidine nitrogen as a privileged functionalization site for lead optimization. |

| Typical Enantiomeric Excess (ee) | >95% | Demonstrates the extreme precision of modern asymmetric synthesis methodologies used in API manufacturing. |

Recent FDA-Approved Drugs Containing Chiral Pyrrolidines

The integration of chirality into pyrrolidine scaffolds has enabled the development of highly selective therapeutics over the last decade 3.

| Drug Name | FDA Approval | Therapeutic Area | Role of Pyrrolidine/Proline Scaffold |

| Upadacitinib | 2019 | Rheumatoid Arthritis | Contains a core chiral pyrrolidine fragment synthesized via asymmetric hydrogenation, essential for JAK1 selectivity. |

| Alpelisib | 2019 | Breast Cancer | An L-proline amide derivative is utilized to introduce the critical chiral center on the imidazole ring. |

| Cefiderocol | 2019 | Antibacterial (cUTI) | Incorporates a pyrrolidine-derived functional group to enhance target binding and cellular penetration. |

Asymmetric Synthesis: 1,3-Dipolar Cycloaddition (1,3-DC)

While numerous methods exist for synthesizing pyrrolidines (e.g., intramolecular C-H amination, ring contraction of pyridines), the metal-catalyzed asymmetric 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides remains the gold standard. This convergent approach allows for the creation of up to four contiguous stereocenters in a single, atom-economical step 4.

The mechanistic elegance of this reaction lies in the in situ generation of the azomethine ylide from an α-iminoester. When combined with a transition metal (such as Copper(I) or Silver(I)) and a chiral ligand (e.g., FOXAP or Fesulphos), the α-iminoester undergoes N,O-coordination to the metal, forming a rigid five-membered chelate ring. This rigidification is the causal factor for the high enantiofacial discrimination observed when the dipolarophile (alkene) approaches the ylide 5.

Step-by-step workflow for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Cu(I)-Catalyzed Asymmetric 1,3-DC

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice and environmental condition is grounded in mechanistic causality [[5]]().

Phase 1: Catalyst Complexation

-

Procedure: In an oven-dried Schlenk flask under an argon atmosphere, add 5 mol% of Cu(MeCN)₄PF₆ and 5.5 mol% of the chiral ligand (e.g., (R)-Fesulphos). Dissolve in anhydrous toluene (0.1 M). Stir at room temperature for 1 hour.

-

Causality: Toluene is specifically chosen as a non-polar, non-coordinating solvent. Coordinating solvents (like THF or DMF) would compete with the chiral ligand for the Cu(I) binding sites, leading to a breakdown of the chiral pocket and a subsequent drop in enantioselectivity.

Phase 2: Ylide Generation and Cycloaddition

-

Procedure: Add the α-iminoester (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow N,O-chelation.

-

Procedure: Add the dipolarophile (e.g., methyl acrylate, 1.2 equiv). Cool the reaction mixture to 0 °C.

-